molecular formula C12H13NO4 B2793348 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 878427-26-0

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B2793348
M. Wt: 235.239
InChI Key: JOOJUIXBGNUDBN-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached. The “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon of the isoxazole ring .


Molecular Structure Analysis

The molecular structure would likely consist of an isoxazole ring connected to a phenyl ring via a propionic acid chain. The phenyl ring would have a methoxy group attached, and the isoxazole ring would have a methyl group attached .


Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition . The presence of the methoxy group might influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, carboxylic acids like propionic acid are generally polar and can form hydrogen bonds, which would influence the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis : Kumarasinghe et al. (2009) explored the synthesis of closely related compounds, demonstrating regiospecific synthesis techniques that could be applicable to the synthesis of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid. They emphasized the complexity of identifying regioisomers, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

  • Isoxazole-4-carboxylic Acid Derivatives Synthesis : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives, using a domino isomerization approach. This research could guide the synthesis of derivatives of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Potential Applications in Materials Science

  • Nonlinear Optical Properties : A study by Tamer et al. (2015) on a compound structurally similar to 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid revealed insights into its nonlinear optical activity. The small energy gap between frontier molecular orbitals was identified as a key factor for this activity (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Bioactive Compound Synthesis

  • Anticancer Activity : Liu et al. (2008) synthesized novel compounds with a core structure resembling that of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid and evaluated them for anticancer activity. They found significant efficacy against certain cancer cells, suggesting potential applications in cancer research (Liu, Song, Bhadury, Zhu, Cui, Hou, & Xu, 2008).

  • Biological Activity Enhancement : Denton et al. (2021) explored the biological activity of related isoxazoline compounds, finding an increase in the growth of E. coli organisms. This study suggests that modifications of the core structure of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid could enhance its biological activity, potentially impacting areas like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).

Safety And Hazards

As with any chemical compound, handling “3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The future directions for research would likely depend on the compound’s properties and potential applications. For instance, if the compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJUIXBGNUDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Citations

For This Compound
1
Citations
Y Shang, J Jin, Y Wang - Reactive and Functional Polymers, 2006 - Elsevier
A general method for the liquid-phase synthesis of isoxazolines through a 1,3-dipolar cycloaddition is described. The poly (ethylene glycol) (PEG)-supported acrylate (2) or methyl …
Number of citations: 11 www.sciencedirect.com

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